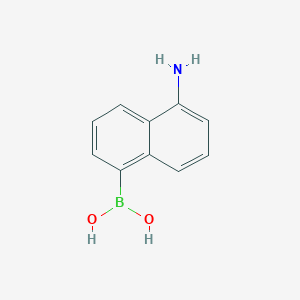

(5-Aminonaphthalen-1-yl)boronic acid

Description

Properties

CAS No. |

882527-38-0 |

|---|---|

Molecular Formula |

C10H10BNO2 |

Molecular Weight |

187.00 g/mol |

IUPAC Name |

(5-aminonaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C10H10BNO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H,12H2 |

InChI Key |

UUUJTFIJGLQUDP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)N)(O)O |

Origin of Product |

United States |

Importance of Naphthalene Scaffolds in Molecular Design

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in molecular design, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure and extended π-electron system provide a unique framework for the construction of molecules with specific spatial arrangements and electronic properties. In medicinal chemistry, the naphthalene moiety is a common feature in numerous therapeutic agents due to its ability to interact with biological targets.

The lipophilic nature of the naphthalene core can enhance the membrane permeability and bioavailability of drug candidates. Furthermore, the naphthalene scaffold can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's pharmacological profile. This structural versatility has led to the incorporation of the naphthalene motif in a wide range of drugs with diverse therapeutic applications.

Table 2: Examples of Naphthalene-Based Compounds in Different Applications

| Compound Type | Application Area | Significance |

|---|---|---|

| Naphthalene-based polymers | Materials Science | Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electronic and photophysical properties. |

| Naphthalene-derived dyes | Chemical Industry | Employed as fluorescent probes and imaging agents owing to their characteristic emission spectra. |

| Biologically active naphthalenes | Medicinal Chemistry | Serve as the core structure for various pharmaceuticals, demonstrating the scaffold's utility in drug design. |

Reductive Elimination:the Final Step of the Catalytic Cycle is the Reductive Elimination from the Diorganopalladium Ii Intermediate.libretexts.orgyoutube.comlibretexts.orgin This Intramolecular Process, the Two Organic Groups the Aryl Group from the Original Halide and the 5 Aminonaphthalen 1 Yl Group Couple to Form the Desired Biaryl Product with a New Carbon Carbon Bond.youtube.comthis Step Regenerates the Palladium 0 Catalyst, Which Can then Re Enter the Catalytic Cycle.libretexts.orgyoutube.comthe Ligands on the Palladium Complex Must Be in a Cis Orientation for Reductive Elimination to Occur.libretexts.org

Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. organic-chemistry.org Arylboronic acids are valuable components in several MCRs, most notably the Petasis borono-Mannich reaction.

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org The substrate scope for the boronic acid component is broad and includes electron-rich, electron-neutral, and even some electron-poor arylboronic acids. organic-chemistry.orgorganic-chemistry.org Notably, 1-naphthylboronic acid has been shown to be a successful substrate in Petasis reactions. wikipedia.org

Given that anilines are suitable amine components in the PBM reaction, it is highly probable that this compound could act as both the boronic acid and the amine component, potentially leading to dimeric or polymeric structures, or it could react as the boronic acid component with a different amine. When α-hydroxy aldehydes or other chiral substrates are used, the Petasis reaction can proceed with a high degree of diastereoselectivity. wikipedia.org

Table 2: Representative Petasis Borono-Mannich Reactions

| Boronic Acid | Amine | Carbonyl | Product | Yield (%) | Reference |

| Phenylboronic acid | Piperidine | Glyoxylic acid | 2-Phenyl-2-(piperidin-1-yl)acetic acid | 95 | organic-chemistry.org |

| 1-Naphthylboronic acid | L-Phenylalanine methyl ester | (R)-2-hydroxy-3-phenylpropanal | (2R,3R)-Methyl 2-((S)-1-(naphthalen-1-yl)-2-oxopropylamino)-3-phenylpropanoate | 88 | wikipedia.org |

| 4-Methoxyphenylboronic acid | Morpholine | Salicylaldehyde | 2-((4-Methoxyphenyl)(morpholino)methyl)phenol | 87 | mdpi.com |

| Vinylboronic acid | Benzylamine | Paraformaldehyde | N-Allyl-N-benzylamine | 92 | wikipedia.org |

This table presents representative examples of the Petasis reaction and does not feature this compound, for which specific data was not found in the reviewed literature.

Beyond the Petasis reaction, boronic acids can participate in other MCRs. For instance, Ugi-type MCRs have been developed that incorporate boronic acids to generate diverse molecular scaffolds, such as β-amino boronic acids. nih.govrsc.org These reactions highlight the versatility of the boronic acid moiety in the construction of complex molecules in a single synthetic step. A one-pot multicomponent reaction involving phenylboronic acid, anthranilic acid, and various salicylaldehydes has been used to synthesize luminescent iminoboronates. nih.gov The adaptability of these systems suggests that this compound could be a valuable substrate for the discovery of novel MCRs and the synthesis of complex, functionalized naphthalene derivatives.

Direct Amination of Boronic Acid Moiety (if applicable to naphthalene context)

The direct conversion of a boronic acid to an amino group represents a powerful synthetic transformation. While the focus is often on the cross-coupling capabilities of boronic acids, their conversion to amines is also a field of active research. The Chan-Lam amination reaction, a copper-catalyzed C-N bond formation, typically couples boronic acids with amines, amides, or other nitrogen nucleophiles. organic-chemistry.orgnih.gov More recent developments have focused on the direct conversion of the C-B bond to a C-NH₂ bond.

Metal-free primary amination of arylboronic acids has been achieved using aminating agents like O-(2,4-dinitrophenyl)hydroxylamine. acs.org Additionally, a phosphine-catalyzed reaction using 2-nitropropane (B154153) as the ultimate source of the amino group has been reported for the primary amination of arylboronic acids, including naphthalene derivatives. acs.org These methods offer promising, though as yet unreported for this specific substrate, pathways for the conversion of the boronic acid group in this compound to a second amino group, yielding a diaminonaphthalene derivative.

Biocatalysis offers a green and highly selective alternative for synthetic transformations. Recently, engineered enzymes, specifically nitrene transferases derived from protoglobin, have been shown to catalyze the amination of arylboronic acids using hydroxylamine (B1172632) as the nitrogen source. nih.govosti.govosti.gov This method is notable for its high yields and turnover numbers, proceeding under mild, aqueous conditions. nih.gov The substrate scope is broad and includes various substituted arylboronic acids, and importantly, naphthalen-1-ylboronic acid has been successfully aminated using this enzymatic system. nih.gov This strongly suggests that this compound would be a viable substrate for this enzymatic amination, providing a biocatalytic route to 1,5-diaminonaphthalene.

Table 3: Enzymatic Amination of Arylboronic Acids

| Arylboronic Acid | Enzyme | Product | Yield (%) | Reference |

| Phenylboronic acid | ApPgb-HYA-5294 | Aniline | 99 | nih.gov |

| 4-Trifluoromethylphenylboronic acid | ApPgb-HYA-5294 | 4-(Trifluoromethyl)aniline | 98 | nih.gov |

| 4-Cyanophenylboronic acid | ApPgb-HYA-5294 | 4-Aminobenzonitrile | 97 | nih.gov |

| Naphthalen-1-ylboronic acid | ApPgb-HYA-5294 | Naphthalen-1-amine | 85 | nih.gov |

This table presents representative examples of the enzymatic amination of arylboronic acids.

Reactivity of the Amino Moiety within the this compound Framework

The amino group in this compound is a versatile functional handle that can undergo a range of chemical transformations typical of primary aromatic amines.

One of the most fundamental reactions of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com This intermediate is highly valuable as it can be subsequently converted to a wide array of other functional groups through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN) or other transformations (e.g., -I, -F, -OH, -H). The diazotization of the amino group on this compound would provide access to a diverse range of 5-substituted-1-naphthaleneboronic acids, further expanding its synthetic utility.

Furthermore, the amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. nih.govnih.gov This transformation can be used to protect the amino group or to introduce further functionality into the molecule. The resulting N-acyl derivative could exhibit different reactivity in subsequent reactions due to the altered electronic properties of the naphthalene ring system. Other typical reactions of aromatic amines, such as alkylation and sulfonylation, are also expected to be feasible on the this compound scaffold. The interplay between the reactivity of the amino group and the boronic acid moiety makes this compound a rich platform for the synthesis of complex naphthalene-based structures.

Amidation Reactions and Peptide Bond Formation

The presence of a primary amino group allows this compound to readily participate in amidation reactions to form amide bonds. This reactivity is fundamental to its potential application in peptide synthesis, where it can be incorporated into peptide chains.

The formation of an amide bond requires the activation of a carboxylic acid group, which then reacts with the amine. luxembourg-bio.com Standard peptide coupling reagents can facilitate this process. These reagents convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amino group of this compound. Commonly used coupling systems include carbodiimides, which form reactive O-acylisourea intermediates, and onium salts (such as HATU, HBTU, or PyBOP), which generate activated esters. luxembourg-bio.com

Furthermore, arylboronic acids themselves have been investigated as catalysts for the direct amidation of amino acid derivatives. worktribe.com Studies have shown that catalysts like 3,4,5-trifluorophenylboronic acid and o-nitrophenylboronic acid can promote the formation of dipeptides, although the reactions can be slow compared to simpler amine-acid combinations. worktribe.com This suggests a potential dual role for this compound, where it could act as both a building block and, under certain conditions, influence the amide bond formation itself. The incorporation of boronic acids into peptides is a significant area of research, and the amidation of amine-containing boronic acids is a recognized strategy. rsc.org

The general scheme for the amidation of this compound is presented below:

| Reactant 1 | Reactant 2 | Coupling Conditions | Product |

| This compound | R-COOH (Carboxylic Acid) | Peptide coupling agent (e.g., HATU, DCC) | N-(5-borononaphthalen-1-yl)amide |

| Amino Acid Derivative | This compound | Arylboronic acid catalysis | Dipeptide containing the aminonaphthalene moiety |

This table illustrates the general pathways for amidation involving this compound.

Reductive Amination and Alkylation Strategies

The amino group of this compound can be modified through alkylation and reductive amination, providing pathways to introduce diverse substituents and modulate the compound's properties.

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or a related species), which is then reduced to a secondary or tertiary amine. youtube.comyoutube.com This two-step process can often be performed in a single pot using a mild reducing agent that does not reduce the initial carbonyl compound but is effective for the imine intermediate. youtube.com Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this transformation because it is selective for the protonated imine over the carbonyl group under mildly acidic conditions. youtube.comyoutube.com This method represents a powerful strategy for creating N-alkylated derivatives of this compound. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine, which is subsequently reduced by a hydride source. youtube.com

Direct N-alkylation offers another route to modify the amino group. This can be achieved by reacting this compound with alkyl halides. Additionally, catalytic methods have been developed for the N-alkylation of unprotected amino acids using alcohols as alkylating agents, which produce water as the only byproduct. nih.gov Such "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often catalyzed by transition metal complexes, could be applied to synthesize N-alkylated derivatives of this compound in a green and efficient manner. nih.gov Research has also demonstrated the alkylation of secondary amines with reagents like o-(bromomethyl)phenylboronic acid as a method to introduce boronic acid functionalities into peptides, a strategy that could be conceptually reversed for the alkylation of the aminonaphthalene boronic acid. rsc.org

| Reaction Type | Reagents | Key Intermediate | Product |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R2C=O), Reducing Agent (e.g., NaBH3CN) | Imine [R-CH=N-R'] | Secondary or Tertiary Amine |

| Direct Alkylation | Alkyl Halide (R-X), Base | - | Secondary or Tertiary Amine |

| Catalytic Alkylation | Alcohol (R-OH), Catalyst (e.g., Ruthenium complex) | - | Secondary or Tertiary Amine |

This table summarizes key strategies for the functionalization of the amino group in this compound.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the energy barrier to form the carbocation intermediate (a naphthalenonium ion) is lower. youtube.comlibretexts.org In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7). libretexts.orgpearson.com This preference is due to the greater resonance stabilization of the intermediate formed upon attack at an α-position, which can better preserve the aromaticity of one of the rings. youtube.compearson.com

In this compound, the outcome of an EAS reaction is controlled by the directing effects of the two existing substituents: the amino group (-NH2) at C5 and the boronic acid group [-B(OH)2] at C1.

Amino Group (-NH2): This is a powerful activating group and is ortho, para-directing. Starting from position C5, it would direct incoming electrophiles to positions C4 and C6.

Boronic Acid Group [-B(OH)2]: This is a deactivating group and is meta-directing. Starting from position C1, it would direct incoming electrophiles to positions C8 and C6 (and C3, though less likely).

The strong activating and directing effect of the amino group is expected to dominate the reactivity of the naphthalene core. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amine.

Predicted Reactivity for Electrophilic Aromatic Substitution:

| Position | Influence of -NH2 (at C5) | Influence of -B(OH)2 (at C1) | Predicted Outcome |

| C4 | ortho, strongly activating | - | Highly favored site of substitution |

| C6 | para, strongly activating | meta, deactivating | Possible site of substitution |

| C8 | - | meta, deactivating | Less favored site of substitution |

| C2, C3, C7 | meta | ortho, para | Unlikely sites of substitution |

This table outlines the directing effects of the substituents on the naphthalene core, predicting the most probable sites for electrophilic attack.

Typical EAS reactions include nitration (using HNO3/H2SO4), halogenation (e.g., Br2), and sulfonation (fuming H2SO4). youtube.commasterorganicchemistry.com The specific conditions, such as temperature and solvent, can sometimes influence the product distribution in naphthalene substitutions. libretexts.org

Intramolecular Reactivity and Cyclization Pathways

Furthermore, derivatives of this compound can be designed to undergo specific intramolecular cyclizations. For instance, if the amino group is acylated with a molecule containing a suitable functional group, subsequent intramolecular reactions can lead to the formation of complex heterocyclic systems fused to the naphthalene core. Catalytic amounts of Lewis acids like B(C6F5)3 have been shown to promote the intramolecular cyclization of N,N-dialkyl arylamines. researchgate.net Similarly, Brønsted acids can promote cationic cyclization pathways in suitably designed molecules. rsc.org

Another potential pathway involves the boronic acid moiety itself. Boronic acids can react with appropriately positioned hydroxyl or carboxyl groups to form stable five- or six-membered cyclic boronate esters. nih.gov If a side chain containing a diol is introduced via the amino group, an intramolecular cyclization could occur to form a boronate ester, a reaction often used for protection or sensing applications. rsc.org

This table highlights potential intramolecular cyclization pathways for this compound and its derivatives.

Advanced Applications of 5 Aminonaphthalen 1 Yl Boronic Acid Derivatives

Integration into Advanced Materials Science

The distinct structural and electronic properties of (5-aminonaphthalen-1-yl)boronic acid derivatives enable their use as sophisticated building blocks for a new generation of functional materials. The boronic acid moiety provides a reactive handle for forming dynamic covalent bonds, while the aminonaphthalene core imparts desirable photophysical and structural characteristics.

Polymer Synthesis and Dynamic Covalent Networks utilizing Boronic Esters

Boronic acids are renowned for their ability to react with 1,2- and 1,3-diols to form cyclic boronic esters. This reaction is reversible and responsive to external stimuli like pH, temperature, or the presence of competing guest molecules. mdpi.comresearchgate.net This "click" reaction functionality is central to the field of dynamic covalent chemistry (DCC), which is used to create adaptable and responsive polymer networks. mdpi.com

Polymers incorporating this compound can be designed by cross-linking with polyol-containing polymers. The resulting materials form dynamic covalent networks (DCNs) or Covalent Adaptable Networks (CANs). mdpi.comnih.gov The properties of these networks are tunable based on the structure of the polymer backbone and the cross-linking density. mdpi.com For instance, the rigid, planar naphthalene (B1677914) unit of the aminonaphthalene boronic acid can introduce significant mechanical strength and thermal stability into the polymer matrix. Furthermore, the amino group can participate in hydrogen bonding or form intramolecular dative bonds with the boron atom, which can enhance the stability of the boronic ester linkages. mdpi.com

| Feature of this compound | Conferred Polymer Property | Relevant Principle |

| Boronic Acid Group | Dynamic Cross-linking, Stimuli-Responsiveness (pH, etc.) | Reversible Boronic Ester Formation researchgate.netmdpi.com |

| Naphthalene Core | Mechanical Rigidity, Thermal Stability, π-π Stacking | Incorporation of rigid aromatic units into polymer chains |

| Amino Group | Enhanced Linkage Stability, H-Bonding Network | Intramolecular B-N dative bond formation, hydrogen bonding mdpi.com |

These DCNs exhibit properties characteristic of classic thermosets but can be reprocessed, repaired, or recycled, contributing to the development of more sustainable materials. mdpi.comnih.gov

Construction of Macromolecules with Reversible Properties

The principle of dynamic covalent bond formation with boronic esters is the cornerstone for creating macromolecules with reversible, or "smart," properties. researchgate.net Materials built from this compound derivatives can exhibit self-healing capabilities. When a fracture occurs, the dynamic boronic ester bonds can break and reform across the damaged interface, restoring the material's integrity, sometimes even at room temperature with the presence of a mediator like water. researchgate.net

This reversibility also allows for the creation of injectable hydrogels. Polymers functionalized with aminonaphthalene boronic acid can be mixed with biocompatible polyols, such as polyethylene (B3416737) glycol (PEG) or plant-derived polyphenols, to form a gel under physiological conditions. nih.gov The gel is held together by the dynamic boronic ester cross-links, which can dissociate and reform, allowing the material to flow under shear stress (e.g., during injection) and then rapidly re-form into a stable gel at the target site. nih.gov The release of encapsulated therapeutic agents can be controlled by the dissociation kinetics of the boronate ester bonds. nih.gov

Applications in Organic Electronic Devices and Functional Materials

The naphthalene core of this compound is an excellent chromophore, making it a candidate for use in organic electronic devices. Naphthalene derivatives are known to be key intermediates in the synthesis of materials for blue-emitting organic light-emitting diodes (OLEDs). sigmaaldrich.com The boronic acid and amino groups serve as versatile handles for tuning the electronic properties of the naphthalene system and for incorporating it into larger conjugated structures or polymer backbones.

The amino group at the 5-position acts as an electron-donating group, which modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the naphthalene system. This tuning is critical for designing materials with specific charge-transport properties (hole-transporting or electron-transporting) for use in the various layers of an OLED or an organic photovoltaic (OPV) cell. Boronate systems are recognized for their potential as active architectures in electronics and chemosensors. rsc.org

Contribution to Crystal Engineering and Supramolecular Assemblies

Crystal engineering relies on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. Arylboronic acids are exemplary building blocks in supramolecular chemistry due to their ability to form robust, self-complementary hydrogen-bonded dimers through their -B(OH)₂ groups. nih.gov

In the case of (naphthalen-1-yl)boronic acid, these dimers further connect through additional O-H···O hydrogen bonds to form extensive layered networks. nih.gov The introduction of an amino group at the 5-position in this compound provides an additional hydrogen bond donor (-NH₂) and acceptor site. This dramatically increases the complexity and directionality of the potential intermolecular interactions. This can lead to the formation of more intricate and potentially porous three-dimensional supramolecular architectures, driven by a combination of O-H···O, N-H···O, and N-H···N hydrogen bonds, as well as π-π stacking interactions between the naphthalene rings. The ability of naphthalene derivatives to participate in self-assembly with other molecules to form stable host-guest complexes further underscores their utility in designing complex supramolecular systems. mdpi.com

Catalytic Applications of Aminonaphthalene Boronic Acids

The juxtaposition of an amino group (a Lewis base) and a boronic acid group (a Lewis acid) on a single, rigid scaffold makes aminonaphthalene boronic acids prime candidates for bifunctional organocatalysis. nih.gov

Bifunctional Organocatalysis by Aminoarylboronic Acids

In bifunctional organocatalysis, two distinct functional groups within a single catalyst molecule work in concert to activate both the nucleophile and the electrophile in a reaction. nih.gov For this compound, the amino group can act as a Brønsted base to deprotonate a pronucleophile, while the boronic acid group can act as a Lewis acid to activate an electrophile, such as a carbonyl group. rsc.orgnih.gov

The rigid naphthalene framework holds these two catalytic sites in a fixed spatial relationship, creating a well-defined active site analogous to that of an enzyme. youtube.com This pre-organization can lead to high efficiency and stereoselectivity in catalyzed reactions. Aminoboronic acids have shown promise as effective catalysts for reactions such as direct amide formation, aldol (B89426) reactions, and kinetic resolutions. nih.gov The defined geometry of this compound could be exploited to control the stereochemical outcome of such transformations. The development of these types of small molecule catalysts that mimic enzymatic efficiency is a major goal in modern organic synthesis. york.ac.ukresearchgate.net

| Catalytic Site | Function | Activation Mode |

| Amino Group | Lewis/Brønsted Base | Activates Nucleophile |

| Boronic Acid Group | Lewis Acid | Activates Electrophile |

| Naphthalene Scaffold | Rigid Support | Defines spatial orientation of catalytic sites |

Catalytic Activation of Hydroxy and Carboxylic Acid Functional Groups

Boronic acids, in general, have been recognized as valuable catalysts for the activation of hydroxy and carboxylic acid functional groups under mild conditions. researchgate.net This activation can proceed through either electrophilic or nucleophilic pathways. In the context of derivatives of this compound, the electron-donating nature of the amino group can influence the Lewis acidity of the boron center, thereby modulating its catalytic activity.

Recent research has highlighted the potential of boronic acid catalysis in challenging transformations. For instance, boronic acids can facilitate the deoxygenation of alcohols and the hydrodehalogenation of alkyl halides. researchgate.net Furthermore, they have been employed in the late-stage functionalization of complex molecules, including pharmaceuticals. researchgate.net The mechanism of boronic acid catalysis is often multifaceted, involving elements of Brønsted acid and hydrogen-bond donor catalysis. researchgate.net

While specific studies focusing exclusively on this compound in these exact catalytic applications are not extensively detailed in the provided search results, the general principles of boronic acid catalysis strongly suggest its potential in these areas. The amino group on the naphthalene ring could play a crucial role in tuning the catalyst's reactivity and selectivity.

Stereoselective and Chemo-Selective Catalysis in Organic Transformations

The application of boronic acids extends to the realm of stereoselective and chemo-selective catalysis. A notable example is the organocatalytic, enantioselective oxy-Michael addition to achiral γ- and δ-hydroxy-α,β-enones. nih.gov In this transformation, a key intermediate is an amine-boronate complex that acts as a chiral hydroxide (B78521) surrogate. nih.gov This demonstrates the potential for boronic acids to participate in complex catalytic cycles that control stereochemical outcomes.

The development of chiral transient directing groups (TDGs) represents another significant advancement. scripps.edu These TDGs can reversibly bind to substrates, such as aliphatic aldehydes, and recruit a metal catalyst for enantioselective C-H activation. scripps.edu While not directly involving this compound, this strategy underscores the potential for designing sophisticated catalytic systems where a boronic acid-containing ligand could play a role in achieving high levels of stereocontrol.

The chemo-selectivity of boronic acid catalysis is also a critical aspect. The ability to selectively activate one functional group in the presence of others is a hallmark of a powerful catalytic method. The development of bifunctional pyridine-pyridone (PP) ligands that enable the biomimetic C-H hydroxylation and dehydrogenation of aliphatic acids with molecular oxygen highlights the ongoing innovation in designing selective catalytic systems. scripps.edu

Design of Chemosensors and Molecular Recognition Systems (excluding biological sensing applications)

The inherent ability of boronic acids to form reversible covalent bonds with diols makes them exceptional candidates for the design of chemosensors and molecular recognition systems. nih.gov This is particularly relevant for the detection of saccharides, which are rich in diol functionalities. nih.gov

Principles of Boronic Acid-Polyol Recognition and Complex Formation

The fundamental principle behind boronic acid-based recognition lies in the reversible formation of cyclic boronate esters with 1,2- or 1,3-diols. nih.govnih.gov This interaction is a covalent binding event, which imparts directionality, a feature not typically found in non-covalent interactions. msu.edu The equilibrium of this complexation is dependent on several factors, including the pKa of the boronic acid, the pH of the solution, and the structure of the polyol. nih.gov

The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral hydroxyboronate species. researchgate.net The formation of the boronate ester with a diol shifts this equilibrium, leading to a decrease in the solution's pH, a phenomenon that can be used to determine binding constants. msu.edu The stability of the resulting boronate ester is influenced by the stereochemistry of the diol, with cis-diols generally forming more stable complexes than trans-diols. researchgate.net

Naphthalene-Derived Fluorescent Boronic Acid Sensors for Saccharides

The naphthalene moiety in this compound derivatives serves as an excellent fluorophore. The fluorescence properties of these molecules can be exquisitely sensitive to the binding of saccharides to the boronic acid group, forming the basis for highly effective fluorescent sensors. nih.gov

Upon binding to a saccharide, the electronic environment of the naphthalene fluorophore is altered, leading to a detectable change in the fluorescence signal. acs.org This change can manifest as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. mdpi.com For example, the addition of fructose (B13574) to a solution of 5-(dimethylamino)naphthalene-1-boronic acid has been shown to induce a significant decrease in fluorescence at one wavelength and a dramatic increase at another, enabling ratiometric sensing. rsc.org

The selectivity of these sensors for different saccharides can be tuned by modifying the structure of the naphthalene-boronic acid scaffold. The binding affinity often follows the order of fructose > galactose > maltose (B56501) > glucose. nih.gov

| Sensor Compound | Saccharide | Concentration | Fluorescence Change | Reference |

|---|---|---|---|---|

| 5-(dimethylamino)naphthalene-1-boronic acid | Fructose | 50 mM | 61% decrease at 513 nm, 36-fold increase at 433 nm | rsc.org |

| 4-(dimethylamino)naphthalene-1-boronic acid | Fructose | 50 mM | 41-fold intensity increase | rsc.org |

| 2-(hexadecyloxy)-naphthalene-6-boronic acid vesicles | Fructose, Galactose, Maltose, Glucose | Increasing concentrations | Decreased intensity at 348 nm (Fructose > Galactose > Maltose > Glucose) | nih.gov |

The fluorescence modulation in these sensors is often governed by photophysical processes such as Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT). bham.ac.uk

In a typical PET sensor, the boronic acid receptor acts as a quencher for the excited fluorophore through electron transfer. researchgate.net Upon binding to a diol, this PET process can be inhibited, leading to a "turn-on" fluorescence response. mdpi.com The efficiency of PET is sensitive to the distance and orientation between the donor (receptor) and the acceptor (fluorophore). nih.gov

The ICT mechanism involves a change in the electronic distribution of the molecule in the excited state. rsc.org In naphthalene-based sensors, the amino group can act as an electron donor and the boronic acid as an electron acceptor. The binding of a saccharide alters the electron-withdrawing ability of the boronic acid, thereby modulating the ICT process and the resulting fluorescence emission. rsc.org

Several strategies can be employed to enhance the fluorescence response of these sensors. The choice of the fluorophore is critical, with anthracenyl and pyrenyl groups also being effective alternatives to naphthalene. rsc.org The linkage between the fluorophore and the boronic acid receptor is another important design element. A semi-rigid linker can help to optimize the interaction between the two components and strengthen the PET mechanism. bham.ac.uk

Computational and Theoretical Investigations of 5 Aminonaphthalen 1 Yl Boronic Acid

Electronic Structure and Reactivity Predictions of Aminonaphthalene Boronic Acids

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to predict various electronic properties of aminonaphthalene boronic acids. These predictions help in understanding how the molecule will interact with other chemical species.

One of the key aspects of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For analogous compounds like 3-aminophenylboronic acid, DFT calculations have shown that the HOMO is primarily localized on the boronic acid group and to a lesser extent on the aromatic ring. The LUMO, on the other hand, is mainly localized on the phenyl ring. This suggests that an electronic transition from the ground state to the first excited state involves a charge transfer from the electron-donating boronic acid group to the electron-accepting aromatic ring researchgate.net. Similar trends would be expected for (5-Aminonaphthalen-1-yl)boronic acid, with the naphthalene (B1677914) ring system acting as the primary electron acceptor.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.34 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

Note: The data presented is for an analogous aminoboronic acid derivative and is intended to be illustrative of the type of information obtained from DFT calculations.

Another important aspect of electronic structure analysis is the calculation of atomic charges, often using Mulliken population analysis. This method partitions the total electron density among the atoms in a molecule, providing insight into the distribution of charge and identifying potential sites for nucleophilic or electrophilic attack. For aminoboronic acids, the boron atom is expected to carry a partial positive charge, making it an electrophilic center, while the nitrogen and oxygen atoms will have partial negative charges, indicating their nucleophilic character.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the amino and hydroxyl groups and a positive potential around the boron atom and the hydrogen atoms of the hydroxyl groups.

Mechanistic Probes of Reaction Pathways using Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions by identifying transition states and reaction intermediates, and by calculating the energy barriers associated with different reaction pathways. This is particularly useful for understanding reactions involving aminonaphthalene boronic acids, such as the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination libretexts.org.

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

DFT calculations can be used to model each of these steps, providing the geometries and energies of the intermediates and transition states. This allows for a detailed understanding of the reaction mechanism and the factors that influence its efficiency. For example, computational studies on similar systems have investigated the relative energies of different pathways and the role of the base in the transmetalation step researchgate.netnih.gov. The presence of the amino group on the naphthalene ring can influence the electronic properties of the boronic acid and thus affect the rate of transmetalation.

| Step | Description | Role of Quantum Chemistry |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | Calculate activation energy and geometry of the Pd(II) intermediate. |

| Transmetalation | Transfer of the aryl group from boron to palladium. | Model the structure of the boronate intermediate and the transition state for aryl transfer. |

| Reductive Elimination | Formation of the new C-C bond and regeneration of Pd(0). | Determine the energy barrier for the final product formation. |

Predicting and Optimizing Catalytic Activity and Selectivity

A major goal of computational chemistry in catalysis is to predict the activity and selectivity of catalysts and to guide the design of new and improved catalytic systems. By understanding the electronic and steric factors that govern a reaction, it is possible to computationally screen potential catalysts and substrates to identify the most promising candidates for experimental investigation.

In the context of reactions involving this compound, computational models can be used to predict how changes in the catalyst structure, such as the ligands on the palladium center, or modifications to the boronic acid itself, will affect the reaction outcome. For example, the electronic properties of the phosphine (B1218219) ligands in a palladium catalyst can have a significant impact on the rates of oxidative addition and reductive elimination. DFT calculations can quantify these effects and help in the selection of the optimal ligand for a particular transformation.

Furthermore, computational studies can be used to understand and predict selectivity in reactions where multiple products are possible. By calculating the activation energies for the different reaction pathways, it is possible to determine which product is likely to be favored under a given set of conditions. This information is crucial for optimizing reaction conditions to achieve high yields of the desired product. The development of quantitative structure-activity relationships (QSAR) based on computed descriptors can also aid in the predictive design of catalysts researchgate.net.

Future Perspectives and Emerging Research Avenues for 5 Aminonaphthalen 1 Yl Boronic Acid

Development of Novel and Sustainable Synthetic Strategies

The synthesis of arylboronic acids is a mature field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods continues to be a significant research focus. For (5-Aminonaphthalen-1-yl)boronic acid, future synthetic strategies are likely to center on improving atom economy, reducing waste, and utilizing milder reaction conditions.

Key areas of development include:

In-situ Protection and One-Pot Syntheses: The development of practical and cost-effective syntheses, such as the in-situ protection of the amine group followed by a metal-halogen exchange and borylation, can significantly streamline the production process. A well-designed acid-base sequence for isolation can lead to high yields and purity, as has been demonstrated for other aminoboronic acids. researchgate.net

Flow Chemistry: The use of flow chemistry for the synthesis of boronic acids is a promising avenue. This technique can effectively suppress side reactions, such as protonation and butylation, by enabling rapid mixing and precise temperature control, thereby prioritizing the desired borylation reaction. mdpi.com

Direct C-H Borylation: While traditional methods often involve the conversion of an aryl halide, direct C-H borylation catalyzed by transition metals like iridium or rhodium offers a more atom-economical route. mdpi.com Research into regioselective C-H borylation of aminonaphthalenes could provide a more direct and sustainable pathway to this compound.

Exploration of Undiscovered Reactivity Modes and Transformations

The dual functionality of this compound presents opportunities for exploring novel reactivity and transformations that go beyond its traditional role in Suzuki-Miyaura cross-coupling reactions.

Future research could focus on:

Boronic Acid Catalysis (BAC): Boronic acids can act as catalysts by forming reversible covalent bonds with hydroxyl groups, activating them for various transformations. rsc.org This ability can be exploited for electrophilic and nucleophilic activation in reactions like amide formation, cycloadditions, and Friedel-Crafts-type reactions under mild conditions. rsc.orgualberta.ca The amino group on the naphthalene (B1677914) ring could potentially modulate the catalytic activity of the boronic acid moiety.

Organocatalytic Formylation: A novel organocatalytic strategy for the formylation of boronic acids using glyoxylic acid has been reported. researchgate.net Applying this methodology to this compound could provide a direct route to formyl-substituted aminonaphthalenes, which are valuable synthetic intermediates.

Boronate-Amine Complexation: The intramolecular proximity of the amino and boronic acid groups could lead to the formation of boronate-amine complexes. These complexes can act as chiral hydroxide (B78521) surrogates in asymmetric conjugate additions, opening up new avenues for stereoselective synthesis. nih.gov

Expansion into New Areas of Advanced Materials and Catalysis

The unique photophysical and electronic properties of the naphthalene core, combined with the reactive handles of the amino and boronic acid groups, make this compound a promising candidate for the development of advanced materials and novel catalytic systems.

Potential applications include:

Fluorescent Sensors: Naphthalene-based boronic acids have been developed as fluorescent sensors that exhibit changes in emission intensity upon binding with saccharides. nih.gov The amino group in this compound could be utilized to fine-tune the photophysical properties and enhance the selectivity and sensitivity of such sensors.

Self-Assembled Materials: 1,8-Dihydroxynaphthalene has been shown to self-assemble with aryl boronic acids and 4,4′-bipyridine to form stable host-guest complexes. nih.gov The analogous 1,8-aminonaphthyl moiety in this compound could be explored for the construction of novel supramolecular architectures with unique recognition and binding properties.

Dual Catalytic Systems: The functional group tolerance of boronic acid catalysis allows for its combination with other catalytic systems. ualberta.ca For instance, merging boronic acid catalysis with chiral amine catalysis could enable direct asymmetric allylations and other valuable transformations. ualberta.ca The amino group of this compound could potentially participate in such dual catalytic cycles.

Synergistic Approaches with Biocatalysis for Complex Molecular Architectures

The integration of chemical catalysis with biocatalysis offers a powerful strategy for the synthesis of complex and biologically active molecules. uci.edu Enzymes can provide exquisite selectivity and efficiency that are often difficult to achieve with traditional chemical methods. uci.edu

Future research in this area could involve:

Enzymatic Transformations: Exploring the use of enzymes, such as transaminases, for the selective modification of the amino group or other parts of the this compound molecule could lead to the synthesis of chiral aminoboronic acids and other valuable derivatives. researchgate.net

Chemoenzymatic Cascades: Designing cascade reactions where this compound is first modified by a chemical catalyst and then undergoes a subsequent transformation catalyzed by an enzyme (or vice versa) could provide efficient routes to complex molecular structures.

Engineered Biocatalysts: The development of engineered enzymes with tailored substrate scopes and catalytic efficiencies could enable the use of this compound in novel biocatalytic processes for the synthesis of pharmaceuticals and other high-value chemicals. uci.edu

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (5-Aminonaphthalen-1-yl)boronic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenated naphthalene precursors (e.g., bromo- or iodo-derivatives) undergoing Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in solvents like 1,4-dioxane or THF. Key variables include temperature (80–100°C), ligand choice, and base (e.g., KOAc). Post-reaction purification via column chromatography or recrystallization is critical to isolate the boronic acid .

- Challenges : Steric hindrance from the naphthalene backbone may reduce coupling efficiency. Optimizing ligand-to-metal ratios (e.g., 1:1 Pd:ligand) and degassing solvents to prevent oxidation are essential .

Q. How can structural characterization of this compound be performed to confirm its purity and polymorphism?

- Methodology :

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., B–O–H interactions) and confirm polymorphic forms (if present) .

- NMR spectroscopy : Use ¹¹B NMR to verify boronic acid identity (δ ~30 ppm for free acid vs. esterified forms). ¹H/¹³C NMR can detect aminonaphthalene substitution patterns .

- HPLC-MS : Quantify impurities (e.g., residual Pd) using triple quadrupole LC-MS/MS in MRM mode with detection limits <1 ppm .

Advanced Research Questions

Q. How does the aminonaphthalene substituent influence boronic acid reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- Electronic effects : The electron-donating amino group enhances boronate nucleophilicity, accelerating transmetalation. Compare coupling rates with non-amino analogs (e.g., phenylboronic acid) using kinetic studies .

- Steric effects : Assess coupling efficiency with bulky aryl halides (e.g., ortho-substituted substrates) using ligands like SPhos or XPhos to mitigate steric hindrance .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how can they be addressed?

- Challenges : Boronic acids form reversible adducts with diols (e.g., sugars in cell media) or undergo dehydration/trimerization during MS analysis .

- Solutions :

- Derivatization : Convert boronic acid to pinacol esters pre-MS to stabilize the analyte. Use MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix for on-plate esterification .

- LC-MS/MS : Employ MRM mode with ion pairs specific to the intact boronic acid (e.g., m/z transitions 180→135) under acidic mobile phases to suppress diol binding .

Q. How can computational methods predict the binding kinetics of this compound with glycoproteins or diol-containing targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions between the boronic acid and target diols (e.g., sialic acid residues). Validate with SPR or ITC .

- MD simulations : Simulate binding/unbinding events in aqueous buffer (pH 7.4) to estimate kon/koff rates. Compare with stopped-flow fluorescence data for sugars (e.g., D-fructose vs. D-glucose) .

Methodological Considerations

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?

- Optimization :

- Buffer selection : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity. Avoid phosphate buffers, which compete for boron coordination .

- Surface engineering : Immobilize the boronic acid on carboxymethyl dextran-coated SPR chips to minimize hydrophobic protein adhesion .

Q. How can polymorphism in this compound affect its catalytic or therapeutic applications?

- Analysis :

- Thermal gravimetry (TGA) : Identify polymorph stability under heating (e.g., dehydration thresholds).

- Solubility studies : Measure dissolution rates in DMSO/water mixtures; amorphous forms may exhibit higher bioavailability .

Tables for Key Data

Table 1 : Comparison of Boronic Acid Reactivity in Cross-Coupling Reactions

| Substrate | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Aminonaphth-1-BA | SPhos | THF | 92 | |

| Phenylboronic acid | XPhos | Dioxane | 85 |

Table 2 : Binding Constants (Ka) of this compound with Sugars

| Sugar | Ka (M⁻¹) | Method | Reference |

|---|---|---|---|

| D-Fructose | 1.2×10³ | Stopped-flow | |

| D-Glucose | 4.5×10² | Fluorescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.